Optimized Lipophilicity (XLogP3) Balances Synthetic Utility and Biological Relevance
The ethyl ester exhibits a computed XLogP3 of 2.5, positioning it in the optimal range for CNS drug-likeness (typically 1-3) and oral bioavailability [1]. In contrast, the methyl ester analog (CAS 1001414-50-1) has a lower computed XLogP3 of 2.0, while the carboxylic acid analog (CAS 1001413-01-9) has a computed XLogP3 of 1.8 [2]. The 0.5 log unit difference between the ethyl and methyl esters translates to a ~3.2-fold higher partition coefficient, which significantly impacts passive membrane permeability and pharmacokinetic profile of derived inhibitors.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Methyl ester (CAS 1001414-50-1): 2.0; Carboxylic acid (CAS 1001413-01-9): 1.8 |
| Quantified Difference | Δ 0.5 log units vs. methyl ester (3.2-fold higher partition); Δ 0.7 log units vs. carboxylic acid (5-fold higher partition) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) using standardized algorithm |
Why This Matters
Procuring the ethyl ester, rather than the methyl ester or acid, provides a starting material with lipophilicity pre-optimized for lead-like properties, reducing the need for downstream structural modifications to adjust LogP.
- [1] PubChem Compound Summary for CID 59362342. Computed Properties: XLogP3-AA = 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1001412-63-0#section=Computed-Properties View Source
- [2] PubChem Compound Summary for Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CID 59362343, XLogP3-AA = 2.0) and 1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CID 59362341, XLogP3-AA = 1.8). View Source
